molecular formula C23H22N4O4 B11571002 (2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11571002
M. Wt: 418.4 g/mol
InChI Key: ATHLTKOQZJURNL-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic molecule with a unique structure that includes a cyano group, a methoxyethyl group, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps. One common approach is to start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano group and the methoxyethyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]pyrimidin-4-one core play crucial roles in binding to proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

(E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C23H22N4O4/c1-15-6-8-18(9-7-15)31-22-19(13-17(14-24)21(28)25-10-12-30-3)23(29)27-11-4-5-16(2)20(27)26-22/h4-9,11,13H,10,12H2,1-3H3,(H,25,28)/b17-13+

InChI Key

ATHLTKOQZJURNL-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCCOC

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.